1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-3-isobutyl-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-3-isobutyl-1-phenyl-, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its spirocyclic framework, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-3-isobutyl-1-phenyl-, hydrochloride involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Common synthetic routes include:
Formation of the spirocyclic core: This step typically involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of substituents: The substituents, such as the p-fluorophenyl and isobutyl groups, are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-3-isobutyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-3-isobutyl-1-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-3-isobutyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluspirilene: A related compound with a similar spirocyclic structure, known for its antipsychotic properties.
Spiperone: Another similar compound with a spirocyclic core, used as a dopaminergic antagonist.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-3-isobutyl-1-phenyl-, hydrochloride is unique due to its specific substituents and the combination of functional groups, which contribute to its distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
102504-81-4 |
---|---|
Molecular Formula |
C29H39ClFN3O3 |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-3-(2-methylpropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C29H38FN3O3.ClH/c1-23(2)21-32-22-33(26-7-4-3-5-8-26)28(27(32)34)14-17-31(18-15-28)16-6-13-29(35-19-20-36-29)24-9-11-25(30)12-10-24;/h3-5,7-12,23H,6,13-22H2,1-2H3;1H |
InChI Key |
UARSPXSXZRIUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CN(C2(C1=O)CCN(CC2)CCCC3(OCCO3)C4=CC=C(C=C4)F)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.